molecular formula C21H22N2O B2882749 4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide CAS No. 866042-35-5

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide

Cat. No.: B2882749
CAS No.: 866042-35-5
M. Wt: 318.42
InChI Key: SQSQFDRQGOWPMX-UHFFFAOYSA-N
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Description

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide is a versatile chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes a propyl group, a pyrrole ring, and a benzamide moiety. Its intriguing properties make it a subject of interest in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context within the cell.

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Future Directions

These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide: shares similarities with other benzamide derivatives and pyrrole-containing compounds.

    Indole derivatives: These compounds also contain a nitrogen-containing heterocycle and exhibit diverse biological activities.

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-2-7-17-10-12-18(13-11-17)21(24)22-16-19-8-3-4-9-20(19)23-14-5-6-15-23/h3-6,8-15H,2,7,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSQFDRQGOWPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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